
N-Butyl-N'-(2-hydroxy-4-iodophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea is an organic compound with the molecular formula C11H15IN2O2 It is a derivative of urea, characterized by the presence of a butyl group and a hydroxy-iodophenyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 2-hydroxy-4-iodophenyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexyl-N’-(4-iodophenyl)urea: Similar structure but with a cyclohexyl group instead of a butyl group.
N-Phenyl-N’-(2-hydroxy-4-iodophenyl)urea: Similar structure but with a phenyl group instead of a butyl group.
Uniqueness
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea is unique due to the presence of both a butyl group and a hydroxy-iodophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
112936-50-2 |
|---|---|
Molekularformel |
C11H15IN2O2 |
Molekulargewicht |
334.15 g/mol |
IUPAC-Name |
1-butyl-3-(2-hydroxy-4-iodophenyl)urea |
InChI |
InChI=1S/C11H15IN2O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
JNBUXQOVGDBCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




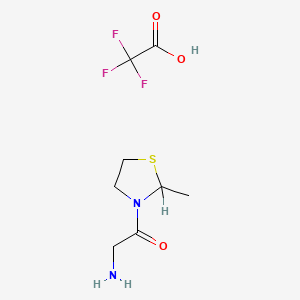
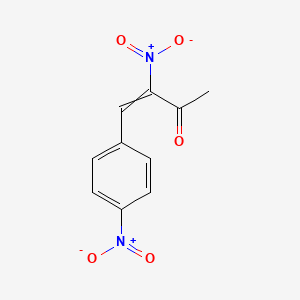

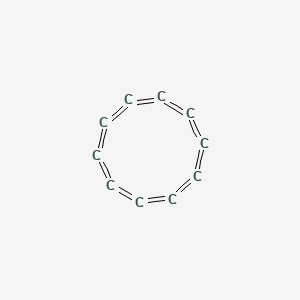

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
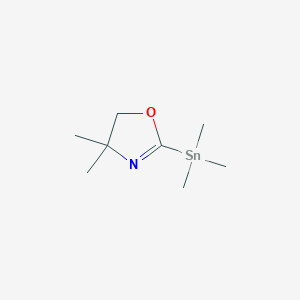


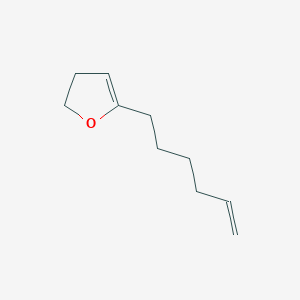
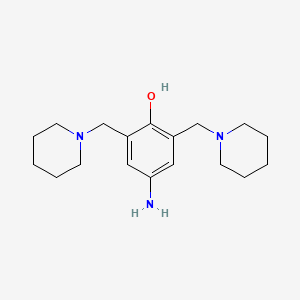
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
